molecular formula C7H5ClFNO2 B6341284 Methyl 3-chloro-2-fluoroisonicotinate CAS No. 1214385-95-1

Methyl 3-chloro-2-fluoroisonicotinate

Cat. No.: B6341284
CAS No.: 1214385-95-1
M. Wt: 189.57 g/mol
InChI Key: KWILXLWPNVRZNI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-fluoroisonicotinate is an organic compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol It is a derivative of isonicotinic acid, where the hydrogen atoms on the aromatic ring are substituted by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-2-fluoroisonicotinate typically involves the esterification of 3-chloro-2-fluoroisonicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction can be represented as follows:

3-chloro-2-fluoroisonicotinic acid+methanolcatalystMethyl 3-chloro-2-fluoroisonicotinate+water\text{3-chloro-2-fluoroisonicotinic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 3-chloro-2-fluoroisonicotinic acid+methanolcatalyst​Methyl 3-chloro-2-fluoroisonicotinate+water

Industrial Production Methods

Industrial production methods for this compound involve similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-fluoroisonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines and thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: 3-chloro-2-fluoroisonicotinic acid and methanol.

Scientific Research Applications

Methyl 3-chloro-2-fluoroisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-chloro-2-fluoroisonicotinate can be compared with other similar compounds, such as:

    Methyl 2-chloro-3-fluoroisonicotinate: Similar structure but with different positions of chlorine and fluorine atoms.

    Methyl 3-chloroisonicotinate: Lacks the fluorine atom.

    Methyl 2-fluoroisonicotinate: Lacks the chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

methyl 3-chloro-2-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILXLWPNVRZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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